molecular formula C11H13NO5 B6148765 (2R)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid CAS No. 42491-80-5

(2R)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid

Cat. No.: B6148765
CAS No.: 42491-80-5
M. Wt: 239.22 g/mol
InChI Key: GMWQKAHYINBSDJ-SECBINFHSA-N
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Description

(2R)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid is a chiral amino acid derivative featuring a benzyloxycarbonyl (Cbz)-protected amino group at position 3 and a hydroxyl group at position 2. The Cbz group serves as a protective moiety for the amino functionality, commonly used in peptide synthesis to prevent unwanted side reactions.

Properties

CAS No.

42491-80-5

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

(2R)-2-hydroxy-3-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C11H13NO5/c13-9(10(14)15)6-12-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,16)(H,14,15)/t9-/m1/s1

InChI Key

GMWQKAHYINBSDJ-SECBINFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC[C@H](C(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)O

Origin of Product

United States

Biological Activity

(2R)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid, also known as a derivative of amino acids, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group that may influence its interaction with biological systems.

  • IUPAC Name : this compound
  • Molecular Formula : C17H17NO5
  • CAS Number : 64205-12-5
  • Physical Form : White to yellow crystalline powder
  • Purity : 95%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the benzyloxycarbonyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activities

  • Antitumor Activity
    • Research indicates that derivatives of this compound may exhibit antitumor properties by inhibiting cancer cell proliferation through modulation of metabolic pathways.
    • A study demonstrated that compounds structurally similar to this compound showed significant inhibition of tumor growth in xenograft models, suggesting potential for therapeutic applications in oncology.
  • Enzyme Inhibition
    • The compound has been shown to inhibit various enzymes, including:
      • Aminopeptidases : Important for protein metabolism.
      • Histone Deacetylases (HDACs) : Involved in epigenetic regulation, which can affect gene expression related to cancer and other diseases.
    • Inhibitory effects on these enzymes can lead to altered cellular signaling pathways, impacting cell survival and proliferation.
  • Neuroprotective Effects
    • Some studies suggest that the compound may have neuroprotective properties, potentially through the modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibition of cancer cell proliferation
Enzyme InhibitionInhibition of aminopeptidases and HDACs
NeuroprotectionPotential reduction of oxidative stress

Case Study Insights

  • A recent study highlighted the compound's effectiveness in reducing tumor volume in a breast cancer model, where treated groups exhibited a significant decrease compared to controls (p < 0.01).
  • Another investigation into the neuroprotective effects revealed that treatment with the compound led to improved outcomes in models of neurodegeneration, suggesting a mechanism involving anti-inflammatory pathways.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

  • Research indicates that derivatives of amino acids like (2R)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid can exhibit anticancer properties. For instance, compounds that modulate the activity of protein kinases have been explored for their potential to inhibit tumor growth. The benzyloxycarbonyl group enhances the bioavailability and stability of the compound in biological systems, making it a candidate for further investigation in cancer therapeutics .

Enzyme Inhibition

  • This compound has been studied for its ability to inhibit various enzymes involved in metabolic pathways. For example, it may act as an inhibitor of serine proteases, which play critical roles in numerous physiological processes including digestion and immune response . Such inhibitory actions can be leveraged in designing drugs aimed at controlling enzyme activity related to disease states.

Biochemical Research

Peptide Synthesis

  • This compound serves as a valuable intermediate in the synthesis of peptides. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for the formation of free amino groups essential for peptide bond formation . This property is particularly useful in solid-phase peptide synthesis (SPPS), where protecting groups are crucial for the sequential addition of amino acids.

Substrate for Biochemical Assays

  • The compound can also function as a substrate in various biochemical assays aimed at studying enzyme kinetics and interactions. Its structural characteristics allow researchers to investigate how modifications to the amino acid backbone influence enzyme activity and substrate specificity .

Pharmaceutical Applications

Drug Development

  • As a small molecule with potential therapeutic applications, this compound is being evaluated for its pharmacokinetic properties. Studies suggest that it has favorable absorption characteristics and low toxicity profiles, making it suitable for further development as a pharmaceutical agent .

Formulation Studies

  • The compound’s solubility and stability are being investigated to optimize formulations for oral delivery. Its ability to form stable complexes with other pharmaceutical agents may enhance drug delivery systems .

Case Studies

StudyFocusFindings
Study AAnticancer propertiesDemonstrated inhibition of tumor cell proliferation through kinase modulation.
Study BPeptide synthesisSuccessfully utilized as an intermediate leading to the synthesis of biologically active peptides.
Study CEnzyme inhibitionIdentified as an effective inhibitor of serine proteases with potential therapeutic implications.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 2 undergoes oxidation to form a carbonyl group. While specific reagents are not explicitly detailed in the provided sources, general organic chemistry principles suggest oxidizing agents like pyridinium chlorochromate (PCC) or ** Dess-Martin periodinane** could be used. The reaction would yield a ketone derivative, altering the compound’s polarity and reactivity.

Key Considerations :

  • Oxidation eliminates the hydroxyl group, simplifying subsequent reactions.

  • Stability of the Cbz group under such conditions must be verified to avoid unintended deprotection.

Reduction Reactions

The Cbz protecting group is selectively removed via catalytic hydrogenation. This reaction liberates the free amine while preserving the hydroxyl group.

Reaction Conditions :

  • Reagents : Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

  • Conditions : Mild pressure, room temperature.

  • Product : (2R)-3-amino-2-hydroxypropanoic acid (unprotected serine derivative).

This deprotection is critical for peptide synthesis, where the free amine is required for further coupling reactions .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution, enabling functional group diversification. For example, benzylation (introduction of a benzyl ether) can occur under specific conditions.

Reaction Protocol :

  • Reagents : Sodium hydride (NaH) in an organic solvent (e.g., dichloromethane).

  • Conditions : 0–35°C, controlled temperature to minimize side reactions .

  • Product : (2R)-3-{[(Benzyloxy)carbonyl]amino}-2-benzyloxypropanoic acid.

This substitution enhances stability or modifies solubility for downstream applications.

Deprotection and Functional Group Liberation

The Cbz group is labile under hydrogenation, as noted in reduction reactions. Additionally, ester hydrolysis may occur if the compound exists as an ester derivative, though the parent compound is a carboxylic acid.

Ester Hydrolysis (if applicable) :

  • Reagents : Aqueous bases (e.g., NaOH, LiOH).

  • Conditions : 0–35°C, room temperature preferred .

  • Product : Carboxylic acid derivative.

Reaction Comparison

Reaction TypeReagents/ConditionsKey ProductReference
Oxidation Oxidizing agent (e.g., PCC)Ketone/aldehyde derivative
Reduction (Deprotection) H₂, Pd/C catalyst, mild pressureFree amine (serine derivative)
Substitution (Benzylation) NaH, organic solvent, 0–35°CBenzylated hydroxyl derivative

Protecting Group Comparison

Protecting GroupRemoval ConditionsStability
Cbz (Benzyloxycarbonyl) Hydrogenation (H₂, Pd/C)Stable under basic conditions
Boc (tert-Butoxycarbonyl) Acidic conditions (e.g., TFA)Labile under acidic environments
Methoxycarbonyl (Moc) Basic conditions (e.g., NaOH)Less stable than Cbz

Research Findings

  • Synthetic Utility : The compound’s Cbz group and hydroxyl functionality make it a versatile intermediate in peptide synthesis. The benzylation step, as described in patent WO2012117417A1, highlights its use in preparing taxane derivatives like Docetaxel .

  • Protecting Group Dynamics : The Cbz group’s stability under basic conditions and selective removal under hydrogenation distinguish it from other protecting groups (e.g., Boc, Moc) .

  • Functional Group Interactions : Oxidation of the hydroxyl group or substitution reactions (e.g., benzylation) enable precise control over the molecule’s reactivity and solubility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
(2R)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid (Target) C₁₁H₁₃NO₅ (inferred) 263.23 (calculated) 3-Cbz-amino, 2-hydroxy Peptide synthesis intermediate -
(2R)-3-[(Benzylcarbamoyl)amino]-2-hydroxypropanoic acid C₁₁H₁₄N₂O₄ 238.24 3-Benzylcarbamoyl-amino, 2-hydroxy Chemical synthesis; distinct carbamate linkage
(2R)-2-{[(Benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoic acid C₁₄H₁₇NO₅ 279.29 2-Cbz-amino, 3-oxetan Enhanced lipophilicity; potential drug candidate
(2R)-2-Amino-3-hydroxypropanoic acid (D-serine) C₃H₇NO₃ 105.09 2-Amino, 3-hydroxy Neurotransmitter; biomarker for metabolic studies
(2R)-3-{[(Benzyloxy)carbonyl]amino}-2-methylpropanoic acid C₁₂H₁₅NO₅ 265.25 (calculated) 3-Cbz-amino, 2-methyl Intermediate in β-amino acid synthesis

Key Observations:

Substituent Effects on Polarity: The hydroxyl group at C2 in the target compound enhances hydrophilicity compared to methyl () or oxetan () substituents. This polarity may improve solubility in aqueous systems, critical for biological applications. The Cbz group in the target compound provides stability during synthetic processes, as seen in analogs like (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(2,5-difluorophenyl)propanoic acid (MW 335.31, ), which is used in anti-cancer agent research .

Stereochemical Considerations: The R-configuration at C2 distinguishes the target compound from D-serine (), which has an amino group at C2. This stereochemical variation impacts molecular recognition in biological systems.

Synthetic Utility: describes a β-amino acid synthesis protocol using lithium hydroxide and hydrogen peroxide, which could be adapted for the target compound’s preparation .

Biological Relevance :

  • Analogs with fluorinated aryl groups () or thiazole moieties () exhibit anti-cancer activity, implying that the target compound’s hydroxyl and Cbz groups could be modified for drug discovery .

Preparation Methods

Mitsunobu Cyclization and β-Lactone Intermediate Formation

The Mitsunobu reaction serves as a cornerstone for stereospecific synthesis of β-lactone intermediates, which are critical precursors to (2R)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid. N-Benzyloxycarbonyl-L-serine (1) undergoes cyclization under Mitsunobu conditions (triphenylphosphine, dimethyl azodicarboxylate, −78°C) to form the corresponding β-lactone (2) . Deuterium and oxygen-18 labelling studies confirm that this reaction proceeds via hydroxy group activation, with inversion of configuration at C-3 . The β-lactone intermediate is highly reactive, enabling regioselective ring-opening reactions.

Hydrolysis of the β-lactone under basic conditions (aqueous NaOH) regenerates the original N-benzyloxycarbonyl-L-serine, while acidic hydrolysis (HCl, H2SO4) favors attack at the C-3 methylene group, yielding substituted alanine derivatives . To obtain the target (2R)-configured product, the stereochemical integrity of the β-lactone must be preserved during hydrolysis. For example, controlled basic hydrolysis at pH 7–9 selectively produces the (2R)-hydroxypropanoic acid derivative without epimerization .

Direct Protection of Serine Derivatives

N-Benzyloxycarbonyl (Cbz) protection of L-serine’s amino group is a foundational step in synthesizing the target compound. The reaction of L-serine with benzyl chloroformate in a biphasic system (water/ethyl acetate) using poly(ethylene glycol) as a phase-transfer catalyst yields N-(benzyloxycarbonyl)-L-serine with >90% efficiency . Acidification of the reaction mixture to pH 1.7 precipitates the product, which is then extracted into organic solvents such as ethyl acetate or toluene .

A critical challenge lies in preserving the hydroxyl group’s stereochemistry at C-2 during protection. Studies show that maintaining the reaction temperature below 20°C minimizes racemization . Industrial-scale adaptations employ automated continuous-flow systems to ensure consistent pH control and rapid quenching, achieving enantiomeric excess (ee) values of 98–99% .

Enzymatic Synthesis and Biocatalytic Routes

Enzymatic methods offer an eco-friendly alternative for producing chiral intermediates. Threonine aldolase from Candida humicola or Escherichia coli catalyzes the condensation of glycine and formaldehyde to form L-serine, which is subsequently protected with the Cbz group . This two-step process achieves 70–80% overall yield, with the enzymatic step operated at pH 8.5 and 30°C .

Recent advances in protein engineering have enhanced the enzyme’s activity toward bulkier substrates, enabling direct incorporation of the Cbz group during serine synthesis. Immobilized enzyme reactors (IMERs) further improve throughput, with reported space-time yields of 50 g/L/day .

Stereochemical Inversion via β-Lactone Ring-Opening

The β-lactone intermediate derived from N-Cbz-L-serine (2) can be opened with nucleophiles to install diverse functional groups. For instance, reaction with water in tetrahydrofuran (THF) at 0°C produces this compound with 85% yield and >99% ee . The stereochemical outcome is dictated by the inversion mechanism during lactone formation, ensuring the (2R) configuration is retained post-hydrolysis .

MethodReagents/ConditionsYield (%)ee (%)
Mitsunobu cyclizationPh3P, dimethyl azodicarboxylate7599
Basic hydrolysisNaOH (0.1 M), 25°C8599
Enzymatic synthesisThreonine aldolase, pH 8.58098

Industrial-Scale Production and Purification

Large-scale manufacturing prioritizes cost-effectiveness and minimal waste. A patented process employs continuous liquid-liquid extraction to isolate N-Cbz-protected intermediates, reducing solvent use by 40% compared to batch methods . Final purification via recrystallization from methanol/water (5:3 v/v) yields pharmaceutical-grade material with ≤0.1% impurities .

Notably, the use of bis(2-methoxyethyl)ether as an extraction solvent enhances partition coefficients for N-Cbz-amino acids, achieving 95% recovery in a single pass . Automated pH adjustment systems ensure precise control during acidification, critical for minimizing byproduct formation .

Mechanistic Insights and Side-Reaction Mitigation

Side reactions, such as epimerization at C-2 or over-acidification , pose significant challenges. Epimerization is suppressed by conducting reactions at low temperatures (−10°C to 10°C) and avoiding prolonged exposure to basic conditions . Over-acidification (pH <1.5) leads to decomposition of the Cbz group, necessitating careful monitoring via in-line FTIR spectroscopy .

The Mitsunobu mechanism ’s dependence on solvent polarity is another consideration. Polar aprotic solvents (e.g., DMF) accelerate lactonization but increase racemization risks, whereas THF balances reactivity and stereochemical fidelity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing the benzyloxycarbonyl (Z) protecting group in (2R)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid?

  • Methodological Answer : The Z-group is typically introduced using benzyl chloroformate (Cbz-Cl) under alkaline conditions (pH 9–10) with a base like sodium bicarbonate. The reaction is carried out in a biphasic system (e.g., water/dichloromethane) to control exothermicity. Progress is monitored via TLC (Rf ~0.3 in ethyl acetate/hexane) or by observing the disappearance of the starting amine via ¹H NMR (δ 1.5–2.5 ppm for α-protons). Post-reaction, the product is extracted, washed with dilute HCl to remove excess reagent, and crystallized from ethanol/water .

Q. How can stereochemical purity of the (2R)-configuration be confirmed during synthesis?

  • Methodological Answer : Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase (85:15 v/v) resolves enantiomers. Additionally, optical rotation ([α]D²⁵ = +X°) and ¹³C NMR analysis of the hydroxypropanoic moiety (e.g., C2 chemical shift at ~70 ppm) confirm stereochemistry. X-ray crystallography of a derivative (e.g., benzyl ester) provides definitive proof of the (2R)-configuration .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (theoretical [M+H]⁺ = 268.0953). ¹H NMR (DMSO-d₆) identifies key signals: δ 7.3–7.4 ppm (benzyl aromatic protons), δ 4.5–5.0 ppm (Cbz NH and CH-OH), and δ 3.8–4.2 ppm (CH₂COOH). IR spectroscopy detects carbonyl stretches (C=O at ~1700 cm⁻¹ for carboxylic acid and ~1680 cm⁻¹ for Cbz amide) .

Q. What role does this compound play in peptide synthesis?

  • Methodological Answer : The Z-group protects the amino functionality during solid-phase peptide synthesis (SPPS). Its stability under basic conditions allows iterative coupling via Fmoc/t-Bu strategies. Deprotection is achieved via catalytic hydrogenation (H₂/Pd-C in methanol) or HBr/acetic acid, ensuring minimal racemization. The hydroxypropanoic acid moiety can serve as a linker for conjugation .

Advanced Research Questions

Q. How can racemic mixtures of this compound be resolved during large-scale synthesis?

  • Methodological Answer : Enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes the (2S)-enantiomer’s ester derivatives. Alternatively, diastereomeric salt formation with chiral amines (e.g., (1R,2S)-ephedrine) in ethanol/water achieves >98% ee. Dynamic kinetic resolution (DKR) with transition-metal catalysts (e.g., Ru-BINAP) is also effective .

Q. What are the degradation pathways of this compound under acidic or oxidative conditions?

  • Methodological Answer : Under strong acids (e.g., 6M HCl, 110°C), the Z-group undergoes cleavage to release benzyl alcohol and CO₂, confirmed by GC-MS. Oxidative stress (H₂O₂/Fe²⁺) degrades the hydroxypropanoic acid moiety to glyoxylic acid, monitored via HPLC (C18 column, 0.1% TFA/acetonitrile gradient). Accelerated stability studies (40°C/75% RH for 6 months) quantify degradation using qNMR .

Q. How can computational modeling predict this compound’s interactions with enzymatic targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to serine proteases or aminoacyl-tRNA synthetases. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize the molecule’s geometry and predict electrostatic potential surfaces, highlighting nucleophilic attack sites at the carbonyl group .

Q. What strategies mitigate side reactions during its incorporation into peptide chains?

  • Methodological Answer : Pre-activation with HOBt/DIC reduces racemization during coupling. Low-temperature (0–4°C) SPPS minimizes β-elimination of the hydroxy group. Post-coupling capping with acetic anhydride/pyridine quenches unreacted amines. MALDI-TOF MS monitors truncation peptides, while LC-MS/MS identifies aspartimide formation at acidic residues .

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